Cas no 422289-78-9 (N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)

N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
-
- インチ: 1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)
- InChIKey: FFEAWJRJEVSEBJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C(C=1[H])N1C(N([H])C2=C([H])C([H])=C([H])C([H])=C2C1=O)=S)=O
N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1896-2mg |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-2μmol |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-5μmol |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-3mg |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-5mg |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-1mg |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3168-1896-4mg |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
422289-78-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 |
N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamideに関する追加情報
N-(4-Chlorophenyl)methyl-3-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide: A Comprehensive Overview
In the realm of organic chemistry, the compound CAS No 422289-78-9 stands out as a significant molecule with the name N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide. This compound is a complex structure that has garnered attention due to its potential applications in various fields, particularly in pharmaceuticals and materials science. The molecule's intricate design involves a benzamide moiety linked to a tetrahydroquinazoline derivative, which contributes to its unique chemical properties.
Recent studies have highlighted the importance of tetrahydroquinazoline derivatives in drug discovery. These compounds are known for their ability to interact with various biological targets, making them promising candidates for therapeutic interventions. The presence of the sulfanylidene group in this compound adds another layer of complexity, potentially influencing its reactivity and bioavailability. Researchers have explored the synthesis of similar compounds using advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions.
The structural features of N-(4-chlorophenyl)methyl... include a chlorine atom attached to the benzene ring, which can enhance the molecule's stability and lipophilicity. This is particularly advantageous in drug design, where such properties are crucial for achieving optimal pharmacokinetic profiles. Additionally, the amide linkage in the benzamide group plays a critical role in intermolecular interactions, potentially facilitating binding to target proteins.
One of the most recent advancements in this area involves the use of computational chemistry to predict the bioactivity of such compounds. By employing molecular docking studies and quantum mechanical calculations, scientists can now better understand how these molecules interact with biological systems. For instance, studies have shown that certain tetrahydroquinazoline derivatives exhibit potent inhibitory activity against enzymes like kinases and proteases.
Moreover, the sulfanylidene group in this compound has been linked to antioxidant properties. This makes it a potential candidate for applications in anti-inflammatory and neuroprotective therapies. Experimental data from in vitro assays have demonstrated that similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress.
In terms of synthesis, researchers have developed efficient routes to construct this compound. One notable approach involves the condensation of an o-aminothiophenol derivative with an aldehyde or ketone under specific reaction conditions. This method not only ensures high yields but also allows for fine-tuning of the molecule's substituents to optimize its properties.
The application of green chemistry principles has also been explored in synthesizing this compound. By utilizing eco-friendly solvents and catalysts, chemists aim to reduce the environmental footprint associated with its production. Such practices align with current trends toward sustainable chemical manufacturing.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound for therapeutic use. Preclinical studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, efforts are underway to identify novel biological targets that could benefit from modulation by this compound.
In conclusion, CAS No 422289-78-9 represents a cutting-edge molecule with immense potential in various scientific domains. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied studies. As advancements continue to be made in synthetic methods and biological evaluations, this compound is poised to play an increasingly important role in drug development and beyond.
422289-78-9 (N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide) 関連製品
- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 61266-71-5((2-methyloxetan-2-yl)methanol)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 1873897-11-0(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)
- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 23733-92-8('trans(?)-Methylkhellacton')




